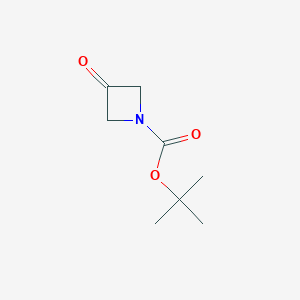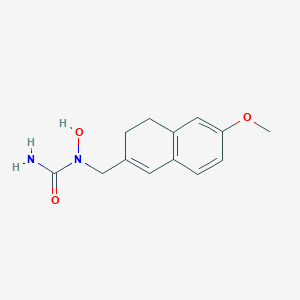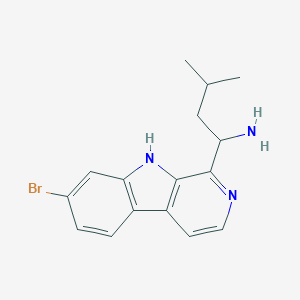
Eudistalbin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eudistalbin A is a natural product that is derived from marine organisms. It is a member of the eudistomin family of alkaloids and has been found to possess a range of biological activities. This compound has attracted attention from researchers due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of eudistalbin A is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cell growth and division. This may explain its ability to inhibit the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Eudistalbin A has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using eudistalbin A in lab experiments is that it is a natural product, which means it may have fewer side effects than synthetic compounds. However, the complex structure of this molecule makes it difficult to synthesize in large quantities, which can be a limitation for researchers.
Direcciones Futuras
There are several future directions for research on eudistalbin A. One area of interest is its potential use in combination with other compounds to enhance its biological activity. Researchers are also exploring the use of eudistalbin A in drug delivery systems, as well as its potential applications in treating other diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
Eudistalbin A is a complex molecule that is difficult to synthesize. Currently, the most common method for obtaining this compound is through isolation from marine organisms. However, this approach is not practical for large-scale production. Researchers are exploring alternative methods for synthesizing eudistalbin A in the laboratory.
Aplicaciones Científicas De Investigación
Eudistalbin A has been the subject of numerous scientific studies. Researchers have investigated its potential applications in drug discovery and development, including its ability to inhibit the growth of cancer cells. This compound has also been found to possess anti-inflammatory and antimicrobial properties.
Propiedades
Número CAS |
142755-07-5 |
|---|---|
Nombre del producto |
Eudistalbin A |
Fórmula molecular |
C16H18BrN3 |
Peso molecular |
332.24 g/mol |
Nombre IUPAC |
1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C16H18BrN3/c1-9(2)7-13(18)16-15-12(5-6-19-16)11-4-3-10(17)8-14(11)20-15/h3-6,8-9,13,20H,7,18H2,1-2H3 |
Clave InChI |
PWUUECLZOMPMHQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1=NC=CC2=C1NC3=C2C=CC(=C3)Br)N |
SMILES canónico |
CC(C)CC(C1=NC=CC2=C1NC3=C2C=CC(=C3)Br)N |
Sinónimos |
eudistalbin A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




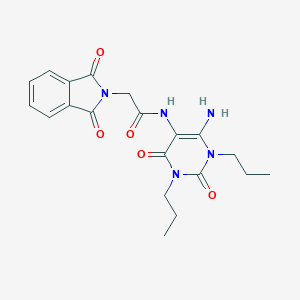


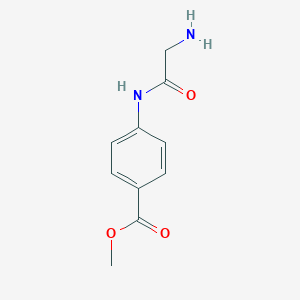

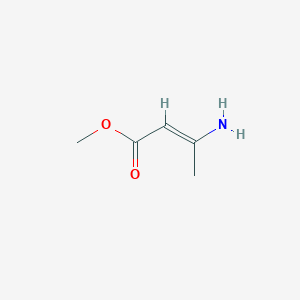
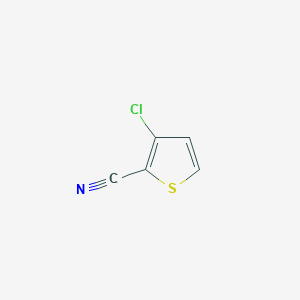
![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)

